Ki8751: A Potent and Selective VEGFR-2 Inhibitor for Angiogenesis Research
Ki8751: A Potent and Selective VEGFR-2 Inhibitor for Angiogenesis Research
An In-depth Technical Guide on the Mechanism of Action of Ki8751
Ki8751 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[1][2] This guide provides a detailed overview of the mechanism of action of Ki8751, its selectivity profile, and its effects in both in vitro and in vivo models, tailored for researchers, scientists, and drug development professionals.
Primary Mechanism of Action: Inhibition of VEGFR-2 Tyrosine Kinase
Ki8751 exerts its biological effects primarily through the competitive inhibition of the ATP-binding site on the intracellular tyrosine kinase domain of VEGFR-2.[3] The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[3][4] This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, all of which are fundamental processes in angiogenesis.[4] Ki8751 effectively blocks this initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.[5][6]
The inhibitory potency of Ki8751 against VEGFR-2 is exceptionally high, with a reported IC50 value of 0.9 nM in cell-based assays measuring VEGF-induced receptor phosphorylation.[1][2][5] In cell-free kinase assays, the IC50 value is documented as 4.0 nM.[5]
Caption: VEGFR-2 signaling and Ki8751 inhibition.
Kinase Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity. Ki8751 demonstrates a high degree of selectivity for VEGFR-2 over other receptor tyrosine kinases. While it exhibits some inhibitory activity against c-Kit, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and Fibroblast Growth Factor Receptor 2 (FGFR-2), the concentrations required for inhibition are significantly higher than for VEGFR-2, indicating a selectivity of over 40-fold.[1][3] Notably, Ki8751 shows minimal to no activity against other kinases such as Epidermal Growth Factor Receptor (EGFR), Hepatocyte Growth Factor Receptor (HGFR), and the Insulin Receptor (InsR), even at concentrations up to 10 µM.[1]
| Kinase Target | IC50 (nM) |
| VEGFR-2 | 0.9 |
| c-Kit | 40 |
| PDGFRα | 67 |
| FGFR-2 | 170 |
| EGFR | >10,000 |
| HGFR | >10,000 |
| InsR | >10,000 |
| Table 1: Kinase inhibitory profile of Ki8751 in cell-based assays.[1][2][5] |
Downstream Cellular Effects
The inhibition of VEGFR-2 by Ki8751 translates into significant anti-angiogenic effects at the cellular level. In human umbilical vein endothelial cells (HUVECs), Ki8751 effectively suppresses VEGF-stimulated cell proliferation in a dose-dependent manner, with complete inhibition observed at a concentration of 1 nM.[2] Furthermore, it has been shown to decrease VEGF-induced vascular permeability.[1]
Interestingly, in addition to its anti-angiogenic properties, Ki8751 has been observed to induce cellular senescence in several metastatic colorectal cancer (CRC) cell lines at a concentration of 10 nM.[1][2] This suggests a potential for direct anti-tumor effects beyond the inhibition of blood vessel formation.
In Vivo Efficacy
The anti-tumor and anti-angiogenic activity of Ki8751 has been demonstrated in various preclinical animal models. Oral administration of Ki8751 has been shown to inhibit tumor growth in nude mice bearing human tumor xenografts of various cancer types, including glioma, stomach carcinoma, lung carcinoma, colon carcinoma, and melanoma.[1][2] In a nude rat xenograft model using human lung carcinoma cells, a dose of 5 mg/kg completely inhibited tumor growth without significant effects on the body weight of the animals.[1]
| Animal Model | Tumor Type | Dose (p.o.) | Outcome |
| Nude Mice | Human Glioma (GL07), Stomach Carcinoma (St-4), Lung Carcinoma (LC6), Colon Carcinoma (DLD-1), Melanoma (A375) | 20 mg/kg | Tumor growth inhibition |
| Nude Rats | Human Lung Carcinoma (LC-6) | 5 mg/kg | Complete tumor growth inhibition |
| Table 2: Summary of in vivo anti-tumor activity of Ki8751.[1][2] |
Experimental Protocols
VEGFR-2 Phosphorylation Assay (Cell-Based)
This assay quantifies the ability of a compound to inhibit VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.
-
Cell Seeding: NIH3T3 cells transfected with human KDR (VEGFR-2) are seeded in a 96-well plate coated with collagen type I at a density of 1.5 × 10^4 cells per well.[1]
-
Serum Starvation: The culture medium is replaced with DMEM containing 0.1% FCS to synchronize the cells.[1]
-
Compound Addition: Ki8751, diluted in DMSO, is added to the wells at various concentrations.[1]
-
Stimulation: Recombinant human VEGF (rhVEGF) is added to a final concentration of 100 ng/mL, and the cells are incubated at 37°C.[1]
-
Cell Lysis: Cells are washed with PBS and lysed using a solubilization buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.2% Triton X-100, 10% glycerol, containing phosphatase inhibitors).[1]
-
Detection: The level of VEGFR-2 phosphorylation is determined using an appropriate method, such as an ELISA-based assay. The IC50 value is calculated by comparing the phosphorylation levels in treated wells to positive (VEGF alone) and negative (no VEGF) controls.[1]
Caption: VEGFR-2 phosphorylation assay workflow.
HUVEC Proliferation Assay
This assay assesses the effect of a compound on the proliferation of endothelial cells, a key process in angiogenesis.
-
Cell Seeding: HUVECs are plated in a 96-well plate pre-coated with type I collagen at a density of 4,000 cells per well.[1]
-
Compound and Growth Factor Addition: Ki8751 is added at various concentrations in the presence of a stimulating factor, typically VEGF.
-
Incubation: The plate is incubated for a defined period (e.g., 72 hours) to allow for cell proliferation.
-
Quantification: Cell proliferation is measured using a standard method, such as the addition of a reagent that is converted to a fluorescent or colorimetric product by metabolically active cells (e.g., resazurin (B115843) or WST-1).
-
Analysis: The results are used to determine the concentration of Ki8751 that inhibits cell proliferation by 50% (IC50).
Conclusion
Ki8751 is a highly potent and selective inhibitor of the VEGFR-2 tyrosine kinase. Its mechanism of action involves the direct blockade of VEGF-induced receptor autophosphorylation, leading to the inhibition of downstream signaling pathways essential for angiogenesis. This activity translates to the suppression of endothelial cell proliferation and migration in vitro and significant anti-tumor efficacy in vivo. The well-defined mechanism and favorable selectivity profile make Ki8751 a valuable research tool for studying the role of VEGFR-2 signaling in normal and pathological angiogenesis, as well as a potential scaffold for the development of novel anti-cancer therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. altmeyers.org [altmeyers.org]
- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. VEGFR2 Kinase Inhibitor VI, Ki8751 The VEGFR2 Kinase Inhibitor VI, Ki8751, also referenced under CAS 228559-41-9, controls the biological activity of VEGFR2 Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 228559-41-9 [sigmaaldrich.com]
- 6. A highly selective, orally bioavailable, vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor has potent activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
